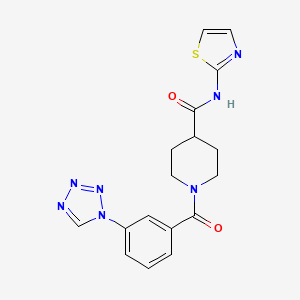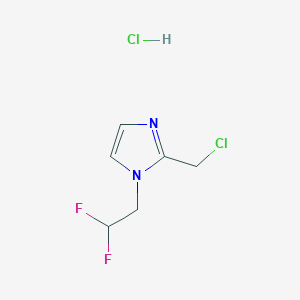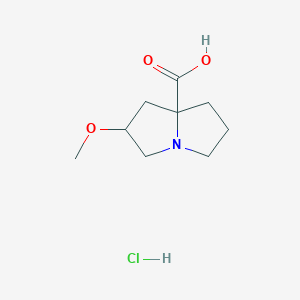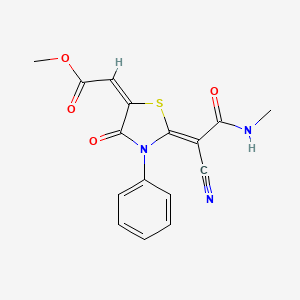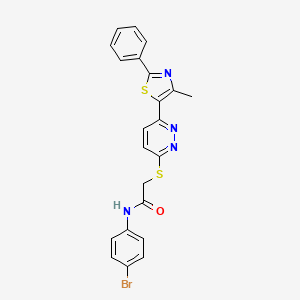
3-(Chloromethoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of New Oxetane Derivatives
“3-(Chloromethoxy)oxane” can be used in the synthesis of new oxetane derivatives . Oxetanes are a class of organic compounds that have shown promise in various fields, including medicinal chemistry . The ability to synthesize new derivatives expands the potential applications of these compounds .
Formation of Imidothioates
The compound can react with thioacetamide, thiourea, and phenylthiourea to produce imidothioates . These are promising intermediates in the synthesis of other compounds .
Regioselective Synthesis
“3-(Chloromethoxy)oxane” can be used in the regioselective synthesis of new types of compounds . This process involves the reaction of α-chloroaldehydes and ketones with thioamides and thioureas .
Preparation of Thiazole Derivatives
The Hantzsch reaction, which involves the reaction of α-chloroaldehydes and ketones with thioamides and thioureas, can be used to synthesize thiazole derivatives . “3-(Chloromethoxy)oxane” can be used as a starting compound in this process .
Synthesis of Hydrolytically Stable Compounds
The synthesized compounds from “3-(Chloromethoxy)oxane” are hydrolytically stable . This property is beneficial in various applications where stability in the presence of water is required .
Production of Nucleophilic Centers
The synthesized compounds from “3-(Chloromethoxy)oxane” are rich in nucleophilic centers . This increases their reactivity, which can be useful in various chemical reactions .
properties
IUPAC Name |
3-(chloromethoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-6-2-1-3-8-4-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXKOJHBYAVSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethoxy)oxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

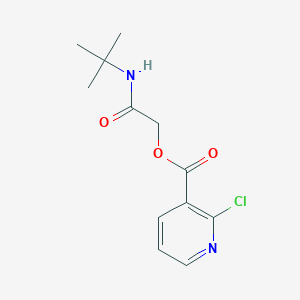
![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)


